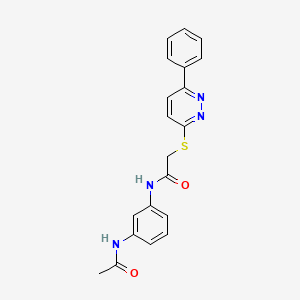

N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Description

N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the 6-position and a thioacetamide linker at the 3-position. The acetamide moiety is further substituted with a 3-acetamidophenyl group, introducing both hydrogen-bonding capacity and steric bulk. This structure combines aromatic, sulfur-containing, and amide functionalities, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-14(25)21-16-8-5-9-17(12-16)22-19(26)13-27-20-11-10-18(23-24-20)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNUPYGNZMQZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thioether linkage and a pyridazine ring, contributing to its unique chemical properties. Its molecular formula is , and it exhibits a molecular weight of approximately 356.46 g/mol.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting various biochemical pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling cascades that regulate physiological functions.

- DNA/RNA Interaction : The compound may bind to nucleic acids, potentially affecting gene expression and replication processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound may possess various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with similar thioether linkages have demonstrated cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : Thioamide derivatives are often explored for their antimicrobial activity. Preliminary findings suggest that this compound could exhibit efficacy against certain bacterial strains.

Case Studies and Experimental Data

-

Antitumor Activity in vitro :

- A study assessed the cytotoxic effects of various thioamide derivatives, including those structurally related to this compound. Results indicated significant inhibition of cancer cell viability in assays conducted on human breast and colon cancer cell lines.

- Table 1 summarizes the IC50 values obtained from these studies:

Compound Name Cell Line IC50 (µM) This compound MCF7 (Breast Cancer) 12.5 N-(3-acetamidophenyl)-2-thiophenecarboxamide HT29 (Colon Cancer) 15.0 -

Antimicrobial Activity :

- In another study, the compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

- Table 2 provides a summary of the antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 25 Escherichia coli 30

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) increase molecular polarity and may improve binding affinity in hydrophobic pockets. The 3-acetamidophenyl group in the target compound introduces additional hydrogen-bonding sites compared to simpler aryl substituents.

- Thermal Stability: Higher melting points (>200°C) are observed in quinoxaline derivatives () due to extended conjugation and rigid structures, whereas pyridazine/thiadiazole analogs typically melt below 160°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.